molecular formula C15H12Br2O B14611844 1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- CAS No. 59824-91-8

1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl-

Cat. No.: B14611844
CAS No.: 59824-91-8
M. Wt: 368.06 g/mol
InChI Key: ZAUKHUITJVPXHJ-UHFFFAOYSA-N
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Description

1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- is a brominated ketone with the molecular formula C15H12Br2O

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- can be synthesized through a one-pot strategy involving the bromination of secondary alcohols using ammonium bromide and oxone . This method is efficient and versatile, allowing for the preparation of various alpha-bromoketones under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the bromination of appropriate precursors in the presence of brominating agents such as bromine or N-bromosuccinimide (NBS). The reaction is typically carried out in an organic solvent like dichloromethane or chloroform, with careful control of temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) in an organic solvent (e.g., ethanol).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.

Major Products

    Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methylphenyl)-1-propanone: Similar structure but with a methyl group instead of a phenyl group.

    2-Bromo-1-phenylpropane: Lacks the carbonyl group present in 1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl-.

    2-Bromo-4’-methylacetophenone: Contains a methyl group on the phenyl ring.

Uniqueness

1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- is unique due to its combination of bromine atoms and a carbonyl group, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

59824-91-8

Molecular Formula

C15H12Br2O

Molecular Weight

368.06 g/mol

IUPAC Name

2-bromo-1-(4-bromophenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C15H12Br2O/c16-13-8-6-12(7-9-13)15(18)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10H2

InChI Key

ZAUKHUITJVPXHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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